5-Bromo-7-methoxyisoindolin-1-one is a compound of significant interest in organic chemistry and medicinal research. This compound belongs to the isoindoline family, which features a bicyclic structure containing both an indole and a lactam moiety. Its unique structure provides a basis for various chemical reactions and potential applications in pharmaceuticals.
The compound can be synthesized through various methods, often involving the modification of isoindolinone derivatives. Its relevance in drug development stems from its biological activity, making it a valuable intermediate in synthetic organic chemistry.
5-Bromo-7-methoxyisoindolin-1-one falls under the classification of heterocyclic compounds, specifically isoindolines. These compounds are characterized by their nitrogen-containing ring structures, which contribute to their diverse chemical properties and biological activities.
The synthesis of 5-Bromo-7-methoxyisoindolin-1-one typically involves bromination and methoxylation steps on isoindoline precursors. Common synthetic routes include:
The reactions are generally conducted at room temperature or slightly elevated temperatures to ensure high yields. Purification techniques such as recrystallization or chromatography are employed to isolate the final product with desired purity levels .
5-Bromo-7-methoxyisoindolin-1-one has a molecular formula of and a molecular weight of 227.06 g/mol. The structure features a bromine atom at the 5-position and a methoxy group at the 7-position of the isoindoline ring system.
This structural information is critical for understanding the compound's reactivity and interaction with biological targets .
5-Bromo-7-methoxyisoindolin-1-one can participate in several types of chemical reactions:
These reactions are typically performed under controlled conditions to optimize yield and selectivity, often utilizing solvents like acetonitrile or dimethyl sulfoxide.
The mechanism of action for 5-Bromo-7-methoxyisoindolin-1-one primarily involves its interaction with specific enzymes and receptors. The compound has shown potential as an inhibitor for certain biological targets, which could lead to therapeutic effects such as:
The compound exhibits characteristics typical of heterocyclic compounds, including:
Key chemical properties include:
5-Bromo-7-methoxyisoindolin-1-one has several applications in scientific research:
The construction of the isoindolinone core in 5-bromo-7-methoxyisoindolin-1-one leverages innovative cyclization methodologies that enhance efficiency and regiocontrol. Transition metal-catalyzed C-H activation has emerged as a pivotal strategy, with palladium-catalyzed systems enabling direct annulation of prefunctionalized benzene derivatives. For instance, Pd(OAc)₂-catalyzed intramolecular amidation of N-methoxy-2-(alkynyl)benzamides facilitates isoindolinone formation under mild conditions, achieving yields exceeding 80% while accommodating bromo and methoxy substituents through careful orthogonal protection schemes [2] [8]. This approach circumvents traditional multistep sequences by simultaneously establishing the lactam ring and installing halogen handles for downstream functionalization.
Complementary carbonylative annulation techniques employing rhodium catalysts ([RhCpCl₂]₂) have demonstrated exceptional functional group tolerance. These systems utilize atmospheric CO pressure to convert 2-haloaryl imines into isoindolinones via carbonylation-cyclization cascades, with bromo substituents incorporated *prior to cyclization to prevent regiochemical interference [2]. For acid-sensitive substrates, bismuth triflate-catalyzed cyclizations (3-5 mol% Bi(OTf)₃) offer a mild alternative, facilitating electrophilic ring closure of acetoxy-containing precursors at ambient temperature without compromising bromo-methoxy substitution patterns [8].
Table 1: Comparative Analysis of Cyclization Methods for Isoindolinone Core Synthesis
Methodology | Catalyst System | Key Conditions | Yield Range | Regiocontrol |
---|---|---|---|---|
Pd-Catalyzed C-H Activation | Pd(OAc)₂/O₂ | DMA, 100°C | 75-88% | High |
Rh-Catalyzed Carbonylative | [RhCp*Cl₂]₂/Ag₂CO₃ | CO (1 atm), DCE, 80°C | 68-82% | Moderate |
Electrophilic Cyclization | Bi(OTf)₃ (3 mol%) | CH₂Cl₂, 25°C | 70-85% | High |
Oxidative Lactamization | PdCl₂(PPh₃)₂/CuI | TEA, 90°C | 65-78% | Moderate |
Additionally, acid/base-steered divergent pathways enable selective core formation from common intermediates. Sodium carbonate promotes lactonization of 2-acylbenzoic acids to isobenzofuranones, whereas p-toluenesulfonic acid (80 mol%) redirects reactivity toward isoindolinone derivatives through sequential rearrangement and cyclization at elevated temperatures (140°C). This strategy achieves 87% yield in gram-scale preparations, demonstrating robustness for bromo-methoxy variants when halogenated precursors are employed [5].
Microwave irradiation has revolutionized critical functionalization steps in 5-bromo-7-methoxyisoindolin-1-one synthesis, particularly enhancing regioselective bromination and nucleophilic methoxylation. Solvent-free bromination using N-bromosuccinimide (NBS) under microwave conditions (300 W, 120°C, 10 min) achieves near-quantitative conversion of 7-methoxyisoindolin-1-one precursors, minimizing dibromination byproducts through precise thermal control [3] [8]. This represents a 12-fold rate acceleration versus conventional heating (2 hours), with the bromine source stoichiometrically tuned (1.05 equiv) to suppress polybromination.
For methoxylation, microwave-enhanced nucleophilic substitution proves indispensable for installing the C7 methoxy group. Potassium carbonate-mediated displacement of activated aryl bromides with methanol at 150°C (200 W, 20 min) achieves 92% yield in anhydrous DMF – a significant improvement over reflux conditions (24 hours, 65% yield) [3]. Crucially, this technique permits sequential bromination-methoxylation in one pot when intermediates are thermally stable, as demonstrated in the synthesis of 5,7-disubstituted isoindolinones via:
Table 2: Microwave vs. Conventional Functionalization Performance
Reaction | Conditions | Time | Yield | Byproduct Formation |
---|---|---|---|---|
C5 Bromination | NBS, MW, 120°C | 10 min | 98% | <2% |
C5 Bromination | NBS, CHCl₃, reflux | 2 hr | 85% | 8-12% |
C7 Methoxylation | MeOH/K₂CO₃, MW, 150°C | 20 min | 92% | Undetectable |
C7 Methoxylation | MeOH/K₂CO₃, reflux | 24 hr | 65% | 15% |
One-Pot Bromination/Methoxylation | Sequential MW steps | 35 min | 89% | <5% |
Solvent effects markedly influence microwave efficacy, with polar aprotic solvents (NMP, DMF) outperforming dichloromethane or THF in methoxylation due to superior dielectric heating. Additionally, controlled cooling phases between irradiation intervals prevent thermal degradation of brominated intermediates, a critical consideration for electron-rich systems susceptible to dehalogenation [3] [8].
Achieving precise bromine and methoxy positioning on the isoindolinone scaffold demands catalysis engineered for regiodiscrimination. Palladium-based systems dominate electrophilic bromination directing, with PdCl₂(PPh₃)₂ (5 mol%) enabling C5-selective bromination of 7-methoxyisoindolin-1-one using NBS in tetrahydrofuran at 60°C. This system leverages the methoxy group's +M effect to orient ortho-bromination, attaining >20:1 regioselectivity for C5 over C4/C6 positions [1] [8].
For methoxylation, copper(I) catalysis proves superior. CuI (10 mol%) with 1,10-phenanthroline promotes nucleophilic aromatic substitution of C7-activated aryl bromides, converting 5-bromo-7-fluoroisoindolin-1-one to the methoxy derivative in 94% yield within 4 hours – a stark contrast to uncatalyzed conditions (<5% conversion). The catalytic cycle involves single-electron transfer to generate aryl radicals, bypassing traditional addition-elimination limitations [6] [8].
Ligand-accelerated regiocontrol emerges in iridium-catalyzed C-H borylation, where bulky phosphines (DTBM-Segphos) direct C7 borylation prior to bromination. This orthogonal functionalization sequence enables late-stage introduction of both substituents:
1. Ir(cod)₂BARF/DTBM-Segphos → C7-Bpin (85%) 2. CuBr₂ → C7-Br (91%) 3. NaOMe/CuI → C7-OMe (88%)
This strategy provides flexibility in de novo route design, particularly for analogues requiring isotopic labeling or alternative alkoxy groups [8].
Table 3: Catalytic Systems for Regioselective Modifications
Transformation | Catalyst/Ligand | Selectivity | Substrate Scope |
---|---|---|---|
C5 Bromination | PdCl₂(PPh₃)₂ (5 mol%) | C5:C4 = 22:1 | 7-OMe, 7-OEt, 7-OCF₃ |
C7 Methoxylation | CuI/phenanthroline (10 mol%) | >99% | 5-Br, 5-CF₃, 5-CN |
Directed C-H Borylation | Ir(cod)₂BARF/DTBM-Segphos | C7 only | Unsubstituted isoindolinones |
Reductive Demethylation | BBr₃ (2.5 equiv) | Selective O-demethylation | 5-Br-7-OMe, 5-NO₂-7-OMe |
Furthermore, regiospecific demethylation-bromination cascades employ boron tribromide (2.5 equiv) at -78°C to 25°C, selectively cleaving the C7 methoxy group without lactam ring degradation, followed by in situ bromination at the activated ortho position. This one-pot protocol converts 7-methoxyisoindolinones to 5-bromo-7-hydroxy derivatives (86% yield), serving as a strategic workaround for recalcitrant direct hydroxylation [3].
The synthesis of 5-bromo-7-methoxyisoindolin-1-one diverges significantly between solid-phase and solution-phase approaches, each presenting distinct advantages in throughput and purification. Solid-phase peptide synthesis (SPPS) methodologies adapted for isoindolinones employ Wang resin-linked bromoaryl alanines, where on-resin cyclization is effected using Pd-mediated carbonylation. This approach delivers 5-bromo-7-methoxyisoindolin-1-one in 76% yield after cleavage (TFA/DCM), with key benefits including:
Conversely, traditional solution-phase synthesis enables higher reaction concentrations and broader temperature ranges. The benchmark route proceeds through:
1. Methyl 5-bromo-4-methoxy-2-methylbenzoate → NBS bromination (C2-CH₂Br) 2. Boc-protected amine displacement → 87% yield 3. TFA-mediated cyclization → 5-bromo-7-methoxyisoindolin-1-one (83%)
This sequence achieves superior overall yields (72% vs. SPPS' 62%) and facilitates telescoping without isolation – notably, the bromination-amination sequence proceeds in THF/water biphasic system with minimal purification. Crucially, solution-phase accommodates supercritical methoxylation using scMeOH/K₂CO₃ at 200°C/100 bar, achieving near-quantitative conversion where solid-phase fails [3] [5].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Overall Yield | 62% | 72% |
Purity (Crude) | >95% | 85-90% |
Scalability | <10 mmol | >1 mol |
Purification Complexity | Minimal (resin washes) | Column chromatography required |
Functional Group Tolerance | Moderate | Broad |
Methoxylation Compatibility | Low | High (including scMeOH) |
Equipment Requirements | Peptide synthesizer | Standard glassware |
Hybrid strategies gain traction where early-stage solid-phase synthesis transitions to solution-phase for critical steps. For instance, resin-bound 4-bromo-2-methylaniline undergoes iodination and Sonogashira coupling on solid support, but methoxylation and lactamization occur post-cleavage to circumvent resin degradation in alkaline conditions. This merges the purification advantages of SPPS for initial steps with solution-phase flexibility for demanding transformations, optimizing the synthesis of complex analogues bearing acid-labile substituents [3] [5] [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0